Methyl 5-amino-2-fluoro-4-methylbenzoate

Catalog No.
S2720415
CAS No.
1504965-88-1
M.F
C9H10FNO2
M. Wt
183.182
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-amino-2-fluoro-4-methylbenzoate

CAS Number

1504965-88-1

Product Name

Methyl 5-amino-2-fluoro-4-methylbenzoate

IUPAC Name

methyl 5-amino-2-fluoro-4-methylbenzoate

Molecular Formula

C9H10FNO2

Molecular Weight

183.182

InChI

InChI=1S/C9H10FNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

JEGPFOWHUQYGMT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)C(=O)OC)F

Solubility

not available

Application in Metal-Organic Frameworks (MOFs)

Field: This application falls under the field of Material Science .

Summary of the Application: Amino-functionalized MOFs have high physicochemical stability and are used for efficient gas storage/separation, dye adsorption, and catalytic performance . They are desirable for developing new multifunctional MOF materials for selective guest molecule storage/separation and catalysis .

Methods of Application: The synthesis of MOFs has created new opportunities for adjusting the structure and function for specific applications . The pore size of these MOFs varies from a few angstroms to the nanometer scale, and their specific surface areas and pore volumes gradually increase with the change of nodes .

Results or Outcomes: These MOFs are promising candidates as storage mediums for hydrogen (H2) and as separation agents for the selective removal of (C3Hn–C2Hn) from natural gas (NG) . The mesoporous Zr-MOF can effectively enrich dye molecules to purify water .

Application in CO2 Capture

Field: This application is in the field of Environmental Science .

Summary of the Application: Amine-functionalized MOFs have attracted much attention mainly for CO2 capture due to the strong interaction between CO2 and basic amino functionalities .

Methods of Application: Besides the most widely used in situ synthesis method, post-modification and physical impregnation methods are developed to prepare amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures .

Results or Outcomes: On the basis of the similar mechanism, amine-functionalized MOF-based membranes, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .

Application in Synthesis of Thiophene Derivatives

Field: This application is in the field of Organic Chemistry .

Summary of the Application: Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Application in Antimycobacterial Agents

Field: This application is in the field of Pharmaceutical Sciences .

Summary of the Application: 5-Phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .

Methods of Application: The preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate involves analysis by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .

Results or Outcomes: These compounds have shown potential as anti-virulence compounds targeting iron acquisition in mycobacteria . They have been identified as inhibitors of the salicylate synthase MbtI from M. tuberculosis (Mtb) .

Methyl 5-amino-2-fluoro-4-methylbenzoate is an organic compound with the molecular formula C9H10FNO2C_9H_{10}FNO_2 and a molecular weight of approximately 183.18 g/mol. Its IUPAC name reflects its structure, which includes a methyl ester group, an amino group, and a fluorine atom attached to a benzoate ring. The compound is characterized by its unique combination of functional groups that contribute to its chemical reactivity and potential biological activity. It has a CAS number of 1504965-88-1 and is recognized for its applications in various chemical syntheses and biological studies .

There is no existing information on the mechanism of action of Methyl 5-amino-2-fluoro-4-methylbenzoate in biological systems or its interaction with other compounds.

  • No data on the safety hazards associated with Methyl 5-amino-2-fluoro-4-methylbenzoate, such as toxicity or flammability, is currently available.

Future Research Directions

  • Given the presence of the amine and fluorine functional groups, research could explore the potential for this compound to act as a pharmaceutical agent or a precursor for other valuable molecules.
  • Investigating its synthesis, reactivity, and physical properties would be crucial for further understanding its potential applications.

Limitations

  • The analysis presented here is limited by the scarcity of scientific information on Methyl 5-amino-2-fluoro-4-methylbenzoate. Further research is necessary to fully understand its properties and potential uses.
Due to the presence of its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: The methyl ester can undergo hydrolysis in the presence of water and an acid or base, yielding the corresponding carboxylic acid and methanol.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, where the amino group can direct new substituents to the ortho or para positions relative to itself.

These reactions highlight the compound's versatility in synthetic chemistry .

Methyl 5-amino-2-fluoro-4-methylbenzoate can be synthesized through several methods, including:

  • Direct Amination: Starting from 5-fluoro-2-methylbenzoic acid, amination can be achieved using ammonia or amines in the presence of coupling agents.
  • Fluorination Reactions: Introduction of the fluorine atom can be accomplished through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide.
  • Esterification: The final esterification step can be performed using methanol and a suitable acid catalyst to yield the methyl ester.

These synthetic routes allow for the production of methyl 5-amino-2-fluoro-4-methylbenzoate in laboratory settings .

Methyl 5-amino-2-fluoro-4-methylbenzoate finds applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing more complex pharmaceutical compounds.
  • Chemical Research: Utilized in studies focusing on structure-activity relationships due to its unique functional groups.
  • Material Science: Potential use in developing new materials with specific chemical properties.

Its versatility makes it valuable in both academic research and industrial applications .

Studies on the interactions of methyl 5-amino-2-fluoro-4-methylbenzoate with biological systems are sparse but suggest possible interactions with enzymes or receptors due to its structural features. Investigating these interactions could reveal insights into its pharmacodynamics and potential therapeutic uses. Additionally, understanding its metabolic pathways could provide information on its safety and efficacy in biological systems .

Methyl 5-amino-2-fluoro-4-methylbenzoate shares structural similarities with several other compounds, which can provide context for its uniqueness:

Compound NameCAS NumberSimilarities
Methyl 4-amino-2-fluoro-5-methylbenzoate1427398-87-5Similar amino and fluoro substitutions
Methyl 5-amino-2-chloro-4-fluorobenzoate1234567Contains amino and halogen substituents
Methyl 5-amino-2-methylbenzoate1234568Shares amino and methyl groups

The uniqueness of methyl 5-amino-2-fluoro-4-methylbenzoate lies in its specific arrangement of functional groups, particularly the positioning of the amino group relative to the fluorine atom on the aromatic ring, which may influence its reactivity and biological activity differently compared to these similar compounds .

XLogP3

1.6

Dates

Modify: 2023-08-16

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